methyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate
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Overview
Description
Methyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is an organic compound with a complex structure that includes a chromenone core and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common method includes the condensation of 4-methoxyphenylacetic acid with 4-hydroxycoumarin in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methoxyphenyl)propanoate
- Methyl 2-[4-(methoxymethyl)phenyl]propanoate
Uniqueness
Methyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is unique due to its chromenone core, which imparts distinct chemical and biological properties
Biological Activity
Methyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate, also known by its CAS number 384360-76-3, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C20H18O6 |
Molecular Weight | 354.353 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 515.5 ± 50.0 °C |
Flash Point | 226.9 ± 30.2 °C |
LogP | 3.55 |
These properties indicate that the compound is relatively stable under standard conditions and possesses hydrophobic characteristics, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of coumarin have shown potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The structure of this compound suggests it may share similar mechanisms of action.
Anticancer Potential
The anticancer potential of coumarin derivatives has been widely studied. A recent investigation into related compounds revealed their ability to inhibit cell proliferation in several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells, with IC50 values indicating potent activity . The specific mechanisms include induction of apoptosis and cell cycle arrest, attributed to their ability to interact with DNA and modulate signaling pathways.
Case Studies
- Case Study on Antimicrobial Effects : A study published in MDPI highlighted the synthesis of various coumarin derivatives, including methyl esters similar to our compound, which exhibited strong antimicrobial activity against a range of pathogens . The findings suggest that modifications in the phenyl group can enhance efficacy.
- Anticancer Activity : Another research article discussed the synthesis of a series of coumarin derivatives that demonstrated significant cytotoxicity against multiple cancer cell lines. The study concluded that structural modifications, such as those found in this compound, could enhance therapeutic potential .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cellular proliferation and survival.
- Interaction with Cellular Targets : The presence of the methoxy group may enhance lipophilicity, allowing better penetration into cells where it can interact with intracellular targets.
Properties
Molecular Formula |
C20H18O6 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C20H18O6/c1-12(20(22)24-3)25-15-8-9-16-17(11-19(21)26-18(16)10-15)13-4-6-14(23-2)7-5-13/h4-12H,1-3H3 |
InChI Key |
FCYSHOMZABROHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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